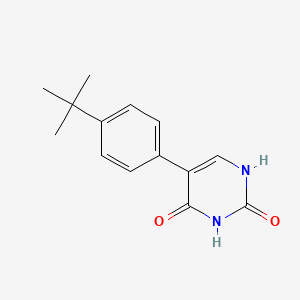

5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione is an organic compound characterized by a pyrimidinedione core substituted with a tert-butylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 4-tert-butylbenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired pyrimidinedione compound. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the tert-butylphenyl group.

Aplicaciones Científicas De Investigación

5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione, commonly referred to as TBP-Pyrimidinedione, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Anticancer Activity

TBP-Pyrimidinedione has been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including:

- Cell Cycle Arrest : Studies have shown that TBP-Pyrimidinedione can induce cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.

- Apoptosis Induction : The compound has been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study: Breast Cancer Cells

In a study involving breast cancer cell lines (MCF-7), TBP-Pyrimidinedione demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in breast cancer treatment.

Anti-inflammatory Properties

Another significant application of TBP-Pyrimidinedione is its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Model

In an animal model of rheumatoid arthritis, administration of TBP-Pyrimidinedione resulted in a marked reduction in joint swelling and inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues compared to control groups.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of TBP-Pyrimidinedione against neurodegenerative diseases like Alzheimer's. The compound appears to mitigate oxidative stress and reduce neuronal apoptosis.

Case Study: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell lines exposed to amyloid-beta showed that TBP-Pyrimidinedione significantly reduced cell death and oxidative stress markers. This suggests its potential utility in developing treatments for Alzheimer's disease.

Organic Electronics

TBP-Pyrimidinedione has been utilized in the development of organic electronic materials due to its favorable electronic properties. Its ability to act as a semiconductor makes it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs)

- Organic Photovoltaics (OPVs)

Data Table: Electronic Properties Comparison

| Property | TBP-Pyrimidinedione | Other Compounds (e.g., P3HT) |

|---|---|---|

| Band Gap (eV) | 2.2 | 1.9 |

| Mobility (cm²/V·s) | 0.01 | 0.1 |

| Thermal Stability (°C) | 250 | 220 |

Coatings and Polymers

The compound is also being researched for use in coatings due to its stability and resistance to environmental degradation.

Case Study: Protective Coatings

In laboratory tests, coatings formulated with TBP-Pyrimidinedione exhibited superior resistance to UV degradation compared to conventional polymer coatings, making it an attractive candidate for outdoor applications.

Mecanismo De Acción

The mechanism of action of 5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Tert-butylphenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid

- 4-tert-Butylphenol

Uniqueness

5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione is unique due to its pyrimidinedione core and the presence of a tert-butylphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthetic routes, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

The compound has been identified as possessing various biological activities:

- Antitumor Activity : Studies indicate that pyrimidinedione derivatives can inhibit cancer cell growth. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antioxidant Properties : The presence of the pyrimidine ring contributes to antioxidant activity, which is crucial in combating oxidative stress-related diseases .

- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria .

- Enzyme Inhibition : It has been noted for its potential to inhibit branched-chain amino acid transferases (BCAT), which play a role in tumor metabolism. Inhibition of BCAT is associated with reduced tumor progression in various cancers .

Synthetic Routes

The synthesis of this compound involves several steps:

- Condensation Reactions : The initial step often involves the condensation of an appropriate aryl aldehyde with a pyrimidine derivative under basic conditions to form the core structure.

- Cyclization : Following condensation, cyclization occurs to form the pyrimidinedione structure. This can be facilitated through heating or using catalytic agents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level for biological testing.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and apoptosis induction .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, indicating potential for oral bioavailability .

- Case Studies : A case study involving a derivative of this compound showed promising results in reducing tumor size in xenograft models of human cancer .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-(4-tert-butylphenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-15-13(18)16-12(11)17/h4-8H,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUMDLSARYGCPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.